Cas no 1251288-72-8 (1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one)

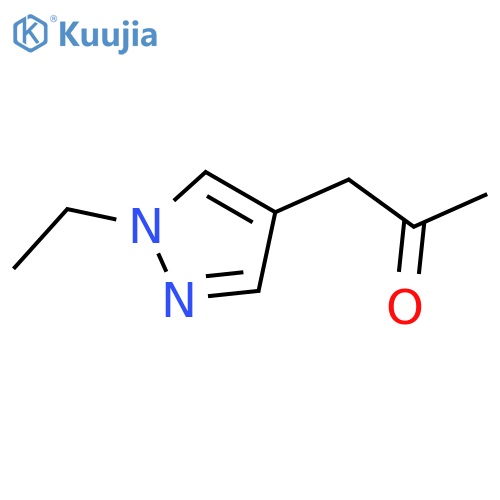

1251288-72-8 structure

商品名:1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 2-Propanone, 1-(1-ethyl-1H-pyrazol-4-yl)-

- 1-(1-Ethyl-1h-pyrazol-4-yl)propan-2-one

- CS-0275889

- AKOS011406536

- EN300-1829087

- 1251288-72-8

- 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one

-

- インチ: 1S/C8H12N2O/c1-3-10-6-8(5-9-10)4-7(2)11/h5-6H,3-4H2,1-2H3

- InChIKey: GNNRNSZXZHIBHT-UHFFFAOYSA-N

- ほほえんだ: C(C1=CN(CC)N=C1)C(=O)C

計算された属性

- せいみつぶんしりょう: 152.094963011g/mol

- どういたいしつりょう: 152.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.05±0.1 g/cm3(Predicted)

- ふってん: 250.3±15.0 °C(Predicted)

- 酸性度係数(pKa): 1.94±0.10(Predicted)

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1829087-0.5g |

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |

1251288-72-8 | 0.5g |

$809.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346559-500mg |

1-(1-Ethyl-1h-pyrazol-4-yl)propan-2-one |

1251288-72-8 | 98% | 500mg |

¥27255.00 | 2024-08-09 | |

| Enamine | EN300-1829087-1.0g |

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |

1251288-72-8 | 1g |

$1214.0 | 2023-06-01 | ||

| Enamine | EN300-1829087-5.0g |

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |

1251288-72-8 | 5g |

$3520.0 | 2023-06-01 | ||

| Enamine | EN300-1829087-2.5g |

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |

1251288-72-8 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1829087-0.1g |

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |

1251288-72-8 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1829087-0.05g |

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |

1251288-72-8 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1829087-10.0g |

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |

1251288-72-8 | 10g |

$5221.0 | 2023-06-01 | ||

| Enamine | EN300-1829087-0.25g |

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |

1251288-72-8 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1829087-5g |

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one |

1251288-72-8 | 5g |

$2443.0 | 2023-09-19 |

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

1251288-72-8 (1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one) 関連製品

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量